

CBL0100: A Novel Approach to Promoting and Maintaining HIV-1 Latency

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CBL0100

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An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule **CBL0100** as a latency-promoting agent (LPA) for Human Immunodeficiency Virus Type 1 (HIV-1). In the evolving landscape of HIV cure strategies, the "block and lock" approach, which aims to enforce a deep and durable state of viral latency, has gained significant traction. **CBL0100**, a curaxin compound that targets the Facilitates Chromatin Transcription (FACT) complex, has emerged as a promising candidate for this strategy. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.

Introduction: The "Block and Lock" Strategy and the Role of CBL0100

Despite the success of combination antiretroviral therapy (cART) in suppressing HIV-1 replication to undetectable levels, the virus persists in latent reservoirs, primarily within resting memory CD4+ T cells.^{[1][2][3]} This latent reservoir is the primary barrier to a cure, as cessation of cART invariably leads to viral rebound.^[4] While the "shock and kill" strategy aims to reactivate latent proviruses to be cleared by the immune system, the "block and lock" approach offers an alternative paradigm: to reinforce latency, prevent sporadic viral reactivation (blips), and induce a deep, irreversible state of transcriptional silence.^{[1][2][3][5]}

CBL0100, a small-molecule compound, has been identified as a potent inhibitor of HIV-1 transcription and a promising LPA.[1][2][3] It functions by targeting the FACT complex, a critical host cell factor involved in chromatin remodeling during transcription.[1][2][3][6] By inhibiting FACT, **CBL0100** effectively blocks both HIV-1 replication and its reactivation from latency in various in vitro and ex vivo models.[1][2][3]

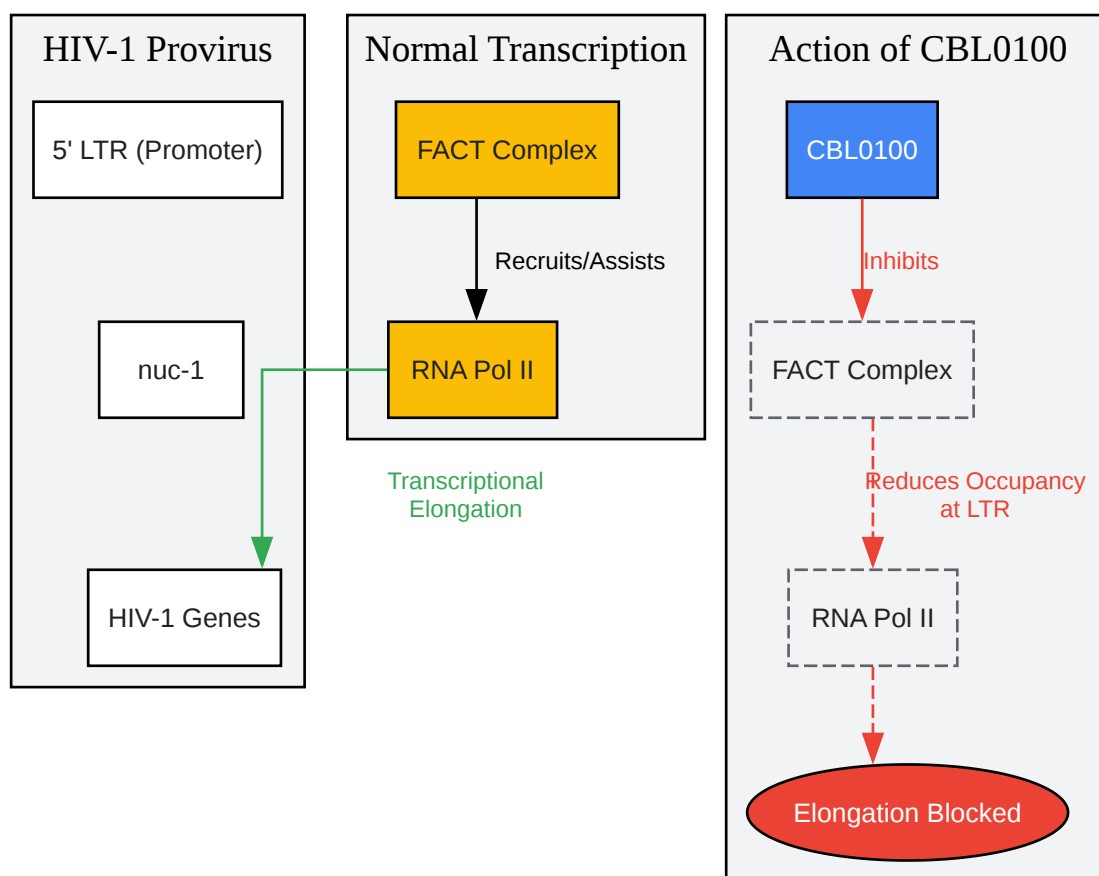
Mechanism of Action: Inhibition of Transcriptional Elongation

The primary mechanism through which **CBL0100** promotes HIV-1 latency is by impeding the transcriptional elongation of the integrated provirus.[1][2][3] The FACT complex, a heterodimer of SUPT16H and SSRP1, acts as a histone chaperone that facilitates the passage of RNA Polymerase II (Pol II) through nucleosomes.[6] HIV-1 transcription is highly dependent on the FACT complex.[1][6]

CBL0100 intervenes in this process by:

- Intercalating into chromatin DNA: This initial action is thought to trigger downstream effects on FACT recruitment.[1]
- Inhibiting the FACT complex: This leads to a significant reduction in the occupancy of both the FACT subunit SUPT16H and Pol II at the HIV-1 5' Long Terminal Repeat (LTR) promoter region, specifically at the nuc-1 position.[1]
- Suppressing Transcriptional Elongation: By reducing the presence of essential transcriptional machinery at the viral promoter, **CBL0100** effectively creates a roadblock for the synthesis of viral RNA.[1][7]

This mechanism has been shown to suppress both basal and induced HIV-1 transcription, notably that driven by activators like Tumor Necrosis Factor-alpha (TNF α) and NF- κ B.[1]



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Figure 1. Mechanism of **CBL0100** in inhibiting HIV-1 transcriptional elongation.

Quantitative Data Summary

The efficacy of **CBL0100** in blocking HIV-1 reactivation has been quantified across several latency models. The data consistently demonstrates potent inhibition at sub-micromolar concentrations with minimal cytotoxicity.

Table 1: Inhibition of HIV-1 Reactivation in Latently Infected Cell Lines

Cell Line Model	Reactivation Stimulus	CBL0100 Conc.	Observed Effect	Reference
J-LAT-A1	TNF α (10 ng/ml)	0.1 μ M	Potent inhibition of GFP expression	[1]
J-LAT-A2	TNF α (10 ng/ml)	0.1 μ M	Potent inhibition of GFP expression	[1]
THP89GFP	TNF α (10 ng/ml)	0.2 μ M	Potent inhibition of GFP expression	[1]

Table 2: Effect of **CBL0100** on HIV-1 Transcription and Factor Occupancy

Cell Line / Model	Assay	Treatment	Key Finding	Reference
U1/HIV-1	ChIP-qPCR	0.1 μ M CBL0100 \pm TNF α	Substantial decrease in SUPT16H (FACT) occupancy at nuc-1	[1]
U1/HIV-1	ChIP-qPCR	0.1 μ M CBL0100 \pm TNF α	Significant decrease in RNA Pol II occupancy at nuc-1	[1]
TZM-bl	Luciferase Assay	0.1 μ M CBL0100 + Tat	Significant reduction in Tat-mediated transcription	[1][7]
U1/HIV-1	RT-qPCR	0.1 μ M CBL0100 + TNF α	Significant reduction in initiated and elongated HIV-1 transcripts	[7]

Table 3: Efficacy in Primary Cell and Ex Vivo Models

Model	Reactivation Stimulus	CBL0100 Conc.	Observed Effect	Reference
Primary CD4+ T Cells (Healthy Donor)	anti-CD3/CD28 Abs	0.1 μ M	Potent inhibition of HIV-1 reactivation (luciferase activity)	[1] [2]
CD8-depleted PBMCs (cART-treated patients)	T-cell activation	0.1 μ M	Potent inhibition of viral reactivation	[1] [2]

Experimental Protocols

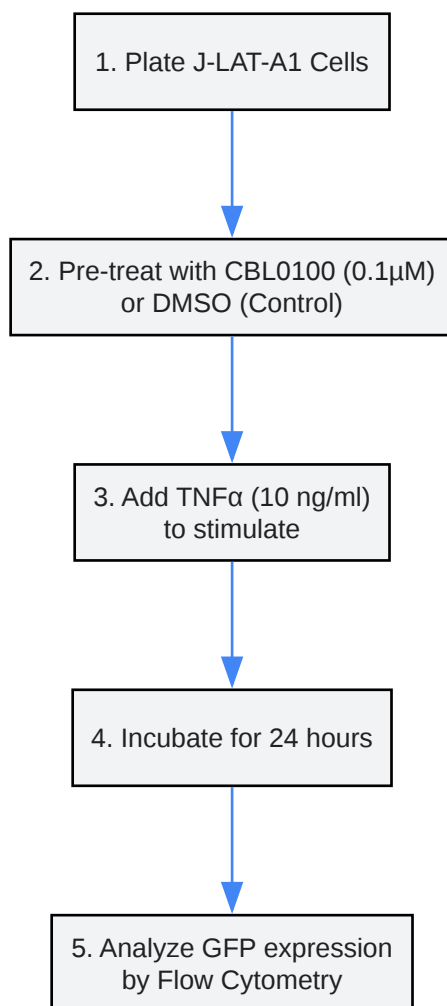
Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the key experimental protocols used to evaluate the activity of **CBL0100**.

Cell Viability and Cytotoxicity Assays

- Objective: To determine the concentration range at which **CBL0100** can be used without inducing significant cell death.
- Method:
 - Seed cells (e.g., Jurkat, J-LAT, primary PBMCs) in a 96-well plate.
 - Treat cells with a serial dilution of **CBL0100** (e.g., 0-4 μ M) or DMSO as a vehicle control.
 - Incubate for a specified period (e.g., 24-72 hours).
 - Assess cell viability using a commercially available kit, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.
 - Calculate the 50% cytotoxic concentration (CC50) using non-linear regression analysis.

HIV-1 Reactivation Assays in Latency Cell Lines

- Objective: To measure the ability of **CBL0100** to inhibit the reactivation of latent HIV-1 provirus.
- Method (using J-LAT cells as an example):
 - Plate J-LAT-A1 cells, which contain a latent LTR-Tat-IRES-GFP cassette.
 - Pre-treat cells with **CBL0100** (e.g., 0.1 μ M) or DMSO for a defined period (e.g., 1-6 hours).
 - Stimulate HIV-1 reactivation by adding a latency-reversing agent (LRA) such as TNF α (10 ng/ml).
 - Incubate for 24 hours.
 - Measure the percentage of GFP-positive cells and the Mean Fluorescence Intensity (MFI) using flow cytometry. A reduction in GFP expression in **CBL0100**-treated cells compared to the DMSO control indicates inhibition of reactivation.



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Figure 2. Experimental workflow for HIV-1 reactivation assay in J-LAT cells.

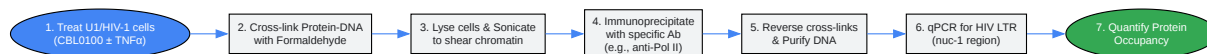
Ex Vivo Reactivation Assay with Patient Cells

- Objective: To assess **CBL0100**'s efficacy in a more clinically relevant model using cells from HIV-positive individuals on cART.
- Method:

- Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood of cART-treated, aviremic HIV-1 positive donors via leukapheresis.
- Deplete CD8+ T cells to enrich for CD4+ T cells, which constitute the main viral reservoir.
- Culture the CD8-depleted PBMCs in the presence of **CBL0100** (e.g., 0.1 μ M) or a vehicle control.
- Stimulate T-cell activation and viral outgrowth using anti-CD3/CD28 antibodies.
- Collect culture supernatants at various time points (e.g., days 3, 6, 9).
- Quantify the amount of viral RNA in the supernatant using a quantitative reverse-transcriptase PCR (RT-qPCR) assay to measure virion production.

Chromatin Immunoprecipitation (ChIP) Assay

- Objective: To measure the occupancy of specific proteins (e.g., RNA Pol II, SUPT16H) at the HIV-1 promoter.
- Method (using U1/HIV-1 cells):
 - Culture U1/HIV-1 cells and treat with **CBL0100** and/or TNF α as required.
 - Cross-link protein-DNA complexes using formaldehyde.
 - Lyse the cells and sonicate the chromatin to shear DNA into smaller fragments.
 - Immunoprecipitate the protein of interest (e.g., RNA Pol II or SUPT16H) using a specific antibody. A non-specific antibody (e.g., mouse IgG) is used as a negative control.
 - Reverse the cross-links and purify the co-precipitated DNA.
 - Use quantitative PCR (qPCR) with primers specific to the nuc-1 region of the HIV-1 5' LTR to quantify the amount of promoter DNA associated with the protein of interest.



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Figure 3. Workflow for the Chromatin Immunoprecipitation (ChIP) assay.

Conclusion and Future Directions

CBL0100 represents a compelling latency-promoting agent that operates through a well-defined mechanism of inhibiting the FACT complex and subsequent HIV-1 transcriptional elongation.[1][2][3] The robust preclinical data from both cell line models and ex vivo patient samples underscore its potential as a key component of a "block and lock" functional cure strategy.[1][2]

Further research is warranted to:

- Evaluate the long-term efficacy and potential for inducing a permanent state of latency.
- Assess the in vivo safety and pharmacokinetic profile in animal models.
- Investigate potential synergies when combined with cART or other therapeutic modalities.

The development of **CBL0100** and similar FACT inhibitors could provide a novel therapeutic avenue aimed not at eradicating the virus, but at permanently silencing it, thereby offering a functional cure for people living with HIV.

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- To cite this document: BenchChem. [CBL0100: A Novel Approach to Promoting and Maintaining HIV-1 Latency]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606512#cbl0100-for-promoting-hiv-1-latency]

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